Cas no 314748-18-0 (4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine)

4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
- N,N-dimethyl-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- F1460-0274
- NCGC00275650-01
- AKOS002720856
- AB01279418-01
- 314748-18-0
- Oprea1_763314
-
- Inchi: 1S/C18H18N2O3S/c1-13-9-11-14(12-10-13)16-19-17(18(23-16)20(2)3)24(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3
- InChI Key: IGOOGHQQTQIBEY-UHFFFAOYSA-N
- SMILES: O1C(N(C)C)=C(S(C2=CC=CC=C2)(=O)=O)N=C1C1=CC=C(C)C=C1
Computed Properties
- Exact Mass: 342.10381361g/mol
- Monoisotopic Mass: 342.10381361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 503
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8Ų
- XLogP3: 3.9
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1460-0274-10μmol |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-3mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-15mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-2μmol |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-4mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-5mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-20μmol |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-10mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-20mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1460-0274-1mg |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
314748-18-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine Related Literature
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Introduction to 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS No. 314748-18-0)
4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine, identified by the CAS number 314748-18-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including a benzenesulfonyl moiety, a dimethylamino group, and a 4-methylphenyl substituent, which collectively contribute to its unique chemical properties and biological interactions.
The benzenesulfonyl group is known for its ability to enhance binding affinity and stability in protein-ligand interactions, making it a valuable component in the design of drug candidates. In contrast, the dimethylamino group provides a basic nitrogen center that can engage in hydrogen bonding or ionic interactions with biological targets. The presence of the 4-methylphenyl group further modulates the electronic and steric properties of the molecule, influencing its solubility, metabolic stability, and overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have indicated that 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine exhibits promising interactions with enzymes and receptors implicated in various diseases. For instance, preliminary docking studies suggest that it may bind to kinases and other signaling proteins involved in cancer progression, potentially inhibiting their activity through competitive or allosteric mechanisms.
The oxazole ring itself is a well-documented scaffold in medicinal chemistry, exhibiting versatility in drug design due to its ability to adopt multiple conformations and engage in diverse non-covalent interactions. The specific substitution pattern in 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine enhances its potential as a scaffold for developing novel therapeutic agents. Researchers have hypothesized that this compound may exhibit inhibitory effects on enzymes such as tyrosine kinases or phosphodiesterases, which are critical targets in oncology and neurology.
In vitro assays have begun to explore the pharmacological profile of this compound, revealing preliminary data on its efficacy against selected biological targets. While these early findings are encouraging, further investigation is necessary to fully elucidate its mechanism of action and therapeutic potential. The combination of the benzenesulfonyl, dimethylamino, and 4-methylphenyl groups appears to confer unique advantages in terms of binding affinity and selectivity, positioning this molecule as a candidate for further development.
The synthesis of 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include sulfonylation reactions, nucleophilic substitution at the oxazole ring, and protection-deprotection strategies to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient routes to complex heterocyclic compounds like this one, reducing both cost and environmental impact.
The growing interest in oxazole derivatives stems from their broad spectrum of biological activities. These compounds have been investigated for their potential applications in treating inflammatory diseases, infectious disorders, and neurological conditions. The structural features of 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine align well with these therapeutic areas due to its ability to modulate key biological pathways.
One particularly intriguing aspect of this compound is its potential role as a lead structure for drug discovery programs targeting neglected tropical diseases. The structural complexity allows for fine-tuning through medicinal chemistry interventions aimed at improving pharmacokinetic properties while maintaining or enhancing biological activity. Such efforts are crucial for addressing unmet medical needs where existing treatments are limited or non-existent.
As computational biology continues to evolve, virtual screening techniques are being employed to identify novel derivatives of 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine with enhanced efficacy or selectivity. These approaches leverage large databases of chemical structures and experimental data to predict promising candidates before experimental validation becomes necessary. This synergy between computational methods and experimental synthesis accelerates the drug discovery process significantly.
The regulatory landscape for new pharmaceutical entities necessitates rigorous characterization both chemically and biologically before clinical trials can commence. Analytical techniques such as NMR spectroscopy (¹H NMR), mass spectrometry (LCMS), and X-ray crystallography play pivotal roles in confirming molecular structure while providing insights into conformational preferences that may influence bioactivity.
The development pipeline for compounds like 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine often involves collaboration between academic institutions specializing in organic synthesis on one hand; biotech firms focusing on target identification; pharmaceutical companies leading preclinical studies; followed by contract research organizations managing clinical trials if initial results prove encouraging enough warranting human testing under ethical oversight by regulatory bodies worldwide including but not limited exclusively FDA EMA JFDA etc..
314748-18-0 (4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine) Related Products
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 13769-43-2(potassium metavanadate)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)




